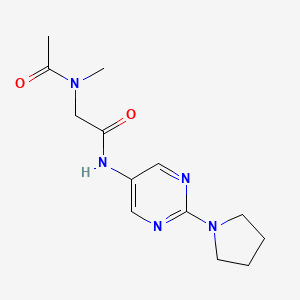
N-methyl-N-(2-oxo-2-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)amino)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The molecule also has an amide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and pyrimidine rings would give the molecule a certain degree of rigidity, while the amide group could participate in hydrogen bonding, affecting the molecule’s behavior in solution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the pyrrolidine and pyrimidine rings in this compound could affect its solubility, stability, and reactivity .Scientific Research Applications
Antimicrobial and Antifungal Activities
- Research has demonstrated the synthesis of pyrimidinones and oxazinones derivatives showing significant antimicrobial and antifungal activities. This includes the development of compounds with potential as new antimicrobial agents comparable to streptomycin and fusidic acid, suggesting their applicability in treating bacterial and fungal infections (Hossan et al., 2012).
Cancer Research and Antitumor Agents
- The synthesis of 5-deaza analogues of aminopterin and folic acid has been explored, with compounds showing significant anticancer activity in vitro and in vivo. These findings indicate the potential of such derivatives in developing new antitumor therapies (Su et al., 1986).
- Further studies have focused on the design and synthesis of compounds as dual inhibitors of thymidylate synthase and dihydrofolate reductase, aiming at potential antitumor agents. These studies underline the importance of structural modifications for enhancing antitumor activities and offer insights into the development of novel cancer treatments (Gangjee et al., 2003).
Anti-inflammatory Applications
- Synthesis and evaluation of pyrimidinones and oxazinones derivatives as anti-inflammatory agents have been reported. These compounds, derived from citrazinic acid, have shown good anti-inflammatory activity comparable to Prednisolone, highlighting their potential use in developing new anti-inflammatory drugs (Amr et al., 2007).
Insecticidal Properties
- Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal activities against the cotton leafworm, Spodoptera littoralis. This research provides a basis for the development of new agrochemicals aimed at pest control, showcasing the diverse applications of these chemical structures (Fadda et al., 2017).
Future Directions
properties
IUPAC Name |
2-[acetyl(methyl)amino]-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-10(19)17(2)9-12(20)16-11-7-14-13(15-8-11)18-5-3-4-6-18/h7-8H,3-6,9H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIZWZWLUOODPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC(=O)NC1=CN=C(N=C1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(2-oxo-2-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)amino)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N'-{4-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2912279.png)
![8-(2,4-Dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1,3,5-trihydroi midazolidino[1,2-h]purine-2,4-dione](/img/structure/B2912280.png)

![Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate](/img/structure/B2912284.png)
![(Z)-2-cyano-3-(furan-2-yl)-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide](/img/structure/B2912285.png)
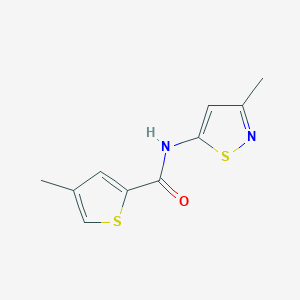
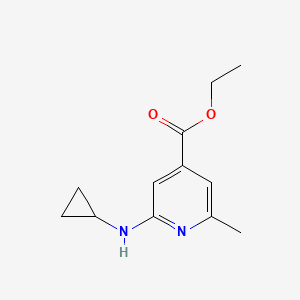
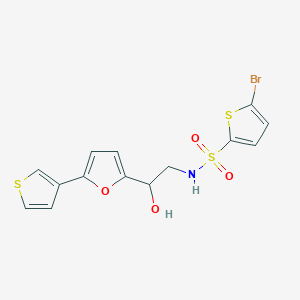

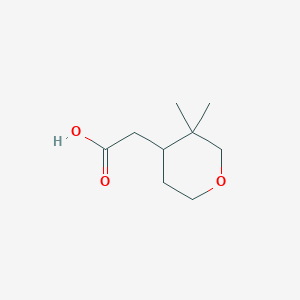

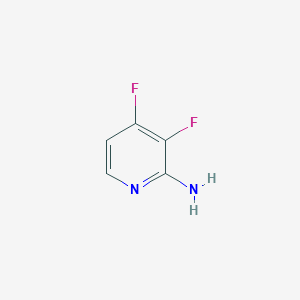
![4-methyl-3-[(4-nitrobenzyl)sulfanyl]-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2912300.png)
![3-butyl-7-chloro-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2912301.png)